3-Iodopyridine-2-carbonitrile

Description

BenchChem offers high-quality 3-Iodopyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodopyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

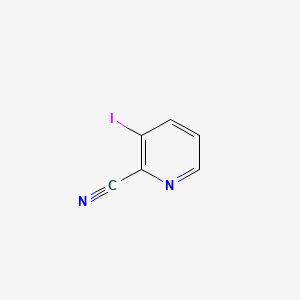

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZGCCSFZCRVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479397 | |

| Record name | 3-Iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-52-4 | |

| Record name | 3-Iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodopyridine-2-carbonitrile from 3-Aminopyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-iodopyridine-2-carbonitrile, a key building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3-aminopyridine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical process parameters. The guide emphasizes a scientifically rigorous approach, grounding all recommendations in established chemical literature and providing insights into the causality behind experimental choices to ensure procedural robustness and reproducibility.

Introduction: The Significance of 3-Iodopyridine-2-carbonitrile

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. 3-Iodopyridine-2-carbonitrile is a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The iodo group serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The nitrile group can be transformed into other functionalities such as amines, carboxylic acids, and amides, further expanding its synthetic utility.

The synthesis of this trifunctional pyridine derivative from simple starting materials like 3-aminopyridine presents a common challenge in heterocyclic chemistry, requiring careful control of regioselectivity and reaction conditions. This guide will focus on a logical and field-proven synthetic strategy.

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and well-documented approach for the synthesis of 3-iodopyridine-2-carbonitrile from 3-aminopyridine involves a two-step sequence:

-

Step 1: Diazotization-Iodination (Sandmeyer-type Reaction) of 3-Aminopyridine. This initial step transforms the amino group into an iodo group, yielding the key intermediate, 3-iodopyridine.

-

Step 2: Palladium-Catalyzed Cyanation of 3-Iodopyridine. The subsequent introduction of the cyano group at the 2-position is achieved through a regioselective palladium-catalyzed cross-coupling reaction.

This strategy is advantageous as it allows for the controlled introduction of each functional group, minimizing the formation of undesired isomers.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis and troubleshooting.

The Sandmeyer-type Iodination

The conversion of an aromatic amine to an aryl iodide via a diazonium salt is a classic transformation in organic synthesis.[1][2] Unlike the traditional Sandmeyer reaction which utilizes copper(I) salts, the iodination can often be achieved without a metal catalyst by using potassium iodide.[2]

The process begins with the diazotization of 3-aminopyridine. In the presence of a strong acid (like p-toluenesulfonic acid) and a nitrite source (such as sodium nitrite), the amino group is converted into a diazonium salt.[1] This intermediate is typically unstable and is generated in situ at low temperatures to prevent decomposition.

The subsequent iodination involves the displacement of the diazonium group by an iodide ion from potassium iodide. This reaction is believed to proceed through a radical mechanism, initiated by an electron transfer.

Palladium-Catalyzed Cyanation

The introduction of a cyano group onto an aryl halide can be efficiently achieved using palladium catalysis.[3] This reaction has largely replaced the use of highly toxic and often sluggish copper(I) cyanide in the Rosenmund-von Braun reaction.

The catalytic cycle for the palladium-catalyzed cyanation of 3-iodopyridine typically involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodopyridine to form a Pd(II) intermediate.

-

Transmetalation/Ligand Exchange: The iodide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., zinc cyanide or potassium ferrocyanide).

-

Reductive Elimination: The aryl and cyano groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired 3-iodopyridine-2-carbonitrile product.

The choice of ligand is crucial for the efficiency of the palladium catalyst, influencing its stability and reactivity.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 3-Iodopyridine

This one-pot diazotization-iodination procedure is adapted from established methods for the iodination of aromatic amines.[1][2]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Aminopyridine | 94.11 | 5.0 g | 53.1 mmol |

| p-Toluenesulfonic acid monohydrate | 190.22 | 12.1 g | 63.7 mmol |

| Acetonitrile (MeCN) | 41.05 | 80 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.4 g | 63.7 mmol |

| Potassium Iodide (KI) | 166.00 | 10.6 g | 63.7 mmol |

| Deionized Water | 18.02 | 15 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| 10% Sodium Thiosulfate (Na₂S₂O₃) solution | - | As needed | - |

| Diethyl Ether (Et₂O) | 74.12 | For extraction | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | For drying | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonic acid monohydrate (12.1 g) and acetonitrile (80 mL).

-

Stir the mixture until the acid dissolves, then add 3-aminopyridine (5.0 g). Stir for 10 minutes to form the ammonium salt.

-

In a separate beaker, dissolve sodium nitrite (4.4 g) and potassium iodide (10.6 g) in deionized water (15 mL).

-

Cool the reaction flask containing the 3-aminopyridine salt to 0-5 °C using an ice bath.

-

Slowly add the aqueous solution of NaNO₂ and KI dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7).

-

Add 10% sodium thiosulfate solution to quench any remaining iodine until the dark color dissipates.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-iodopyridine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 3-iodopyridine.

Step 2: Synthesis of 3-Iodopyridine-2-carbonitrile

This palladium-catalyzed cyanation protocol is based on modern methods for the cyanation of aryl halides.[3]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Iodopyridine | 204.99 | 5.0 g | 24.4 mmol |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 1.72 g | 14.6 mmol |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.22 g | 0.24 mmol |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 0.27 g | 0.49 mmol |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |

| Toluene, anhydrous | 92.14 | For work-up | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | For washing | - |

| Brine | - | For washing | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodopyridine (5.0 g), zinc cyanide (1.72 g), Pd₂(dba)₃ (0.22 g), and dppf (0.27 g).

-

Add anhydrous DMF (50 mL) via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene (100 mL) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 3-iodopyridine-2-carbonitrile.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic process.

Caption: Synthetic workflow for 3-iodopyridine-2-carbonitrile.

Troubleshooting and Key Considerations

| Potential Issue | Probable Cause | Recommended Solution |

| Low yield in Step 1 (Iodination) | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of the nitrite/iodide solution. Use fresh sodium nitrite. |

| Premature decomposition of the diazonium salt. | Maintain low temperature and use the diazonium salt immediately in the next step without isolation. | |

| Formation of phenolic byproducts in Step 1 | Reaction of the diazonium salt with water. | Ensure the reaction is sufficiently acidic and maintain a low temperature. |

| Low yield or no reaction in Step 2 (Cyanation) | Inactive palladium catalyst. | Use high-purity, anhydrous solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere. |

| Catalyst poisoning by cyanide. | Use a less soluble cyanide source like zinc cyanide. Ensure proper ligand-to-metal ratio. | |

| Difficulty in purification | Presence of closely related impurities. | Optimize chromatographic conditions (solvent system, gradient). Consider recrystallization if the product is a solid. |

Safety Precautions:

-

3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate PPE.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials and acids.

-

Zinc Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.

-

Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

Conclusion

The synthesis of 3-iodopyridine-2-carbonitrile from 3-aminopyridine is a robust and reproducible process when approached with a clear understanding of the underlying chemical principles and careful attention to experimental detail. The two-step sequence of diazotization-iodination followed by palladium-catalyzed cyanation provides a reliable route to this valuable synthetic intermediate. By following the protocols and considering the troubleshooting advice outlined in this guide, researchers can confidently produce 3-iodopyridine-2-carbonitrile for their ongoing research and development endeavors.

References

-

Veisi, H., Ghorbani-Vaghei, R., & Aliani, M. H. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37241–37266. [Link]

-

Tu, S., Shi, F., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

-

Zhang, M., Zhou, Q., Luo, H., Tang, Z. L., Xu, X., & Wang, X. C. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 62(6), e202216894. [Link]

-

Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84. [Link]

-

Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Letters in Organic Chemistry, 4(3), 219-222. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodopyridine-2-carbonitrile

Introduction

3-Iodopyridine-2-carbonitrile is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The unique arrangement of a pyridine ring substituted with an iodine atom and a nitrile group at the 3 and 2 positions, respectively, imparts a distinct electronic and steric profile. This configuration makes it a valuable building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents.[1][2][3] The pyridine core is a well-established pharmacophore, and the presence of an iodo group provides a site for various cross-coupling reactions, while the nitrile group can be transformed into other functional groups.[1][4] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Iodopyridine-2-carbonitrile, offering insights for its application in research and development.

Chemical Structure and Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its fundamental physicochemical properties. These parameters govern its reactivity, solubility, and pharmacokinetic behavior.

Molecular Structure

The structural representation of 3-Iodopyridine-2-carbonitrile is crucial for understanding its chemical behavior.

Caption: Chemical structure of 3-Iodopyridine-2-carbonitrile.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-Iodopyridine-2-carbonitrile. It is important to note that due to the compound's specialized nature, some data points are derived from closely related analogs and predictive models, a common practice in the early stages of research.

| Property | Value | Source |

| CAS Number | 827616-52-4 | [5][6][7] |

| Molecular Formula | C₆H₃IN₂ | [5][8] |

| Molecular Weight | 230.01 g/mol | [5][8] |

| Appearance | Solid (predicted) | [6] |

| Melting Point | 98-100 °C | [5] |

| Boiling Point | Not available (predicted to be high) | - |

| Solubility | Sparingly soluble in water (predicted), soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | [9] |

| pKa | Not available (predicted to be weakly basic due to the pyridine nitrogen) | - |

| Sensitivity | Light Sensitive | [5] |

Spectroscopic Characterization

While specific experimental spectra for 3-Iodopyridine-2-carbonitrile are not widely published, we can predict the key features based on its structure and data from analogous compounds.[10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano and iodo groups, likely shifting the signals downfield compared to unsubstituted pyridine.[14][15][16]

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms. The carbon atom attached to the iodine will show a characteristic shift, and the carbon of the nitrile group will appear in the typical downfield region for nitriles.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by specific absorption bands corresponding to the functional groups present:

-

C≡N stretch: A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹, characteristic of a nitrile group.

-

C=N and C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the pyridine ring vibrations.

-

C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.[17][18]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. A prominent peak at M-127, corresponding to the loss of the iodine atom, is also anticipated. The isotopic pattern of the molecular ion will be influenced by the presence of iodine.[19]

Synthesis and Reactivity

Conceptual Synthetic Workflow

A plausible synthetic route could involve the direct iodination of 2-cyanopyridine or a Sandmeyer-type reaction from an amino-substituted precursor.

Caption: A conceptual workflow for the synthesis of 3-Iodopyridine-2-carbonitrile.

This proposed pathway is based on established methodologies for the functionalization of pyridine rings and should be optimized and validated experimentally.[9]

Applications in Drug Discovery and Development

The structural motifs present in 3-Iodopyridine-2-carbonitrile are of significant interest in medicinal chemistry.[1][21][22][23]

-

Scaffold for Library Synthesis: The iodo group serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of libraries of novel compounds for biological screening.

-

Bioisosteric Replacement: The pyridine ring is a common bioisostere for a phenyl ring, often introduced to modulate physicochemical properties such as solubility and metabolic stability.[1]

-

Precursor for Fused Heterocycles: The cyano and iodo groups can participate in cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active molecules.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. For 3-Iodopyridine-2-carbonitrile, the following precautions, based on general knowledge of halogenated and nitrile-containing compounds, should be strictly adhered to.[24][25][26][27][28]

Hazard Identification

While specific toxicity data is not available, compounds with similar structures can be harmful if swallowed, inhaled, or in contact with skin. The nitrile group can be a source of cyanide toxicity under certain conditions.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[26]

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.[25]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[26]

-

Protect from light, as the compound is light-sensitive.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Iodopyridine-2-carbonitrile is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a complete experimental dataset for its physicochemical properties is not yet available, this guide provides a solid foundation based on known data and informed predictions from analogous structures. As research into this and similar molecules progresses, a more detailed understanding of its properties and reactivity will undoubtedly emerge, further expanding its utility in the scientific community.

References

-

3-IODOPYRIDINE-2-CARBONITRILE CAS#: 827616-52-4. (n.d.). ChemWhat. Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved from [Link]

-

Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. (n.d.). PubMed. Retrieved from [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved from [Link]

-

3-ЙОДОПИРИДИН-2-КАРБОНИТРИЛ Номер CAS: 827616-52-4. (n.d.). ChemWhat. Retrieved from [Link]

-

3-Fluoro-4-iodopyridine-2-carbonitrile. (2024). ChemBK. Retrieved from [Link]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). [Source not further specified].

-

12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]

-

Pyridine - SAFETY DATA SHEET. (2024). pentachemicals. Retrieved from [Link]

-

Products. (n.d.). 2a biotech. Retrieved from [Link]

-

3-Iodopyridine. (n.d.). SpectraBase. Retrieved from [Link]

-

3-iodopyridine-4-carbonitrile (C6H3IN2). (n.d.). PubChemLite. Retrieved from [Link]

-

Pyridines and Imidazaopyridines With Medicinal Significance. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine-Safety-Data-Sheet-SDS.pdf. (n.d.). Lab Alley. Retrieved from [Link]

-

3-Iodopyridine. (n.d.). PubChem. Retrieved from [Link]

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). [Source not further specified].

-

3-iodopyridine. (n.d.). NIST WebBook. Retrieved from [Link]

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). [Source not further specified].

-

3-Pyridinecarbonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

3-Pyridinecarbonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

Pyridine. (n.d.). NIST WebBook. Retrieved from [Link]

- Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. (n.d.). [Source not further specified].

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempanda.com [chempanda.com]

- 4. nbinno.com [nbinno.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. 3-ЙОДОПИРИДИН-2-КАРБОНИТРИЛ Номер CAS: 827616-52-4 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 9. 3-Fluoro-4-iodopyridine-2-carbonitrile | 669066-35-7 [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-iodopyridine [webbook.nist.gov]

- 13. 3-Iodopyridine(1120-90-7) IR Spectrum [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR spectrum [chemicalbook.com]

- 17. 3-Pyridinecarbonitrile [webbook.nist.gov]

- 18. Pyridine [webbook.nist.gov]

- 19. 3-Pyridinecarbonitrile [webbook.nist.gov]

- 20. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. sarchemlabs.com [sarchemlabs.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 27. pentachemicals.eu [pentachemicals.eu]

- 28. media.laballey.com [media.laballey.com]

Spectroscopic Data of 3-Iodopyridine-2-carbonitrile: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Iodopyridine-2-carbonitrile (CAS No: 827616-52-4). This document is intended for researchers, scientists, and professionals in drug development, offering both predicted data and field-proven insights into the structural characterization of this molecule. Given the limited availability of experimental spectra in the public domain, this guide leverages high-quality predicted data to provide a robust analytical framework.

Introduction: The Significance of 3-Iodopyridine-2-carbonitrile

3-Iodopyridine-2-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a pyridine ring, an iodine atom, and a nitrile group—imparts unique electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Iodopyridine-2-carbonitrile, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring protons and carbons, which are significantly influenced by the electron-withdrawing nitrile group and the bulky, electronegative iodine atom.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-Iodopyridine-2-carbonitrile in CDCl₃ is summarized in Table 1 . The pyridine ring protons are expected to appear in the aromatic region, with their chemical shifts influenced by the anisotropic effects of the ring and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Iodopyridine-2-carbonitrile

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H4 | 8.35 | dd | J = 8.0, 1.5 |

| H5 | 7.30 | dd | J = 8.0, 4.5 |

| H6 | 8.70 | dd | J = 4.5, 1.5 |

Causality Behind Chemical Shifts:

-

H6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded due to the inductive effect and anisotropic effect of the nitrogen lone pair.

-

H4: This proton is para to the nitrogen and ortho to the iodine atom. The deshielding effect of the iodine and its proximity to the electron-withdrawing nitrile group contribute to its downfield shift.

-

H5: This proton is meta to the nitrogen and meta to the nitrile group, placing it in a relatively more shielded environment compared to H4 and H6.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts, detailed in Table 2 , are influenced by the electronegativity of the substituents and the resonance effects within the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Iodopyridine-2-carbonitrile

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 135.0 |

| C3 | 95.0 |

| C4 | 145.0 |

| C5 | 125.0 |

| C6 | 155.0 |

| CN | 116.0 |

Interpretation of Carbon Signals:

-

C3: The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.

-

C2 & C6: The carbons adjacent to the nitrogen atom are the most deshielded due to the strong electron-withdrawing nature of nitrogen.

-

C4 & C5: These carbons exhibit intermediate chemical shifts, influenced by their position relative to the substituents.

-

CN: The nitrile carbon appears in a characteristic region for this functional group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for preparing an NMR sample and acquiring ¹H and ¹³C spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Iodopyridine-2-carbonitrile.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Iodopyridine-2-carbonitrile will be dominated by vibrations associated with the pyridine ring, the nitrile group, and the carbon-iodine bond.

Predicted IR Absorption Data

Table 3 outlines the predicted characteristic IR absorption bands for 3-Iodopyridine-2-carbonitrile.

Table 3: Predicted IR Absorption Bands for 3-Iodopyridine-2-carbonitrile

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2230-2210 | C≡N stretch (nitrile) | Strong, Sharp |

| 1600-1450 | C=C and C=N ring stretching | Medium to Strong |

| 1200-1000 | C-H in-plane bending | Medium |

| 800-600 | C-H out-of-plane bending | Strong |

| ~550 | C-I stretch | Medium |

Key Spectral Features:

-

C≡N Stretch: The most characteristic peak in the spectrum will be the strong, sharp absorption of the nitrile group around 2220 cm⁻¹. The conjugation with the pyridine ring slightly lowers this frequency compared to aliphatic nitriles.[1][2]

-

Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹.

-

Pyridine Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.

-

C-I Stretch: The carbon-iodine stretching vibration is expected at a low frequency, typically around 550 cm⁻¹, due to the large mass of the iodine atom.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid samples with minimal preparation.

Diagram 2: ATR-FTIR Experimental Workflow

Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean. Wipe with a suitable solvent like isopropanol and allow it to dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid 3-Iodopyridine-2-carbonitrile onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Post-Analysis:

-

Clean the ATR crystal thoroughly to remove all traces of the sample.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern.

Predicted Mass Spectrometry Data

For 3-Iodopyridine-2-carbonitrile (C₆H₃IN₂), the predicted mass spectral data is presented in Table 4 . Both high-resolution (for accurate mass) and low-resolution data are considered.

Table 4: Predicted Mass Spectrometry Data for 3-Iodopyridine-2-carbonitrile

| Ion | Predicted m/z (Monoisotopic) | Fragmentation Pathway |

| [M]⁺˙ | 229.9341 | Molecular Ion |

| [M-I]⁺ | 103.0296 | Loss of an iodine radical |

| [M-CN]⁺ | 203.9372 | Loss of a nitrile radical |

| [C₅H₃N]⁺˙ | 77.0262 | Loss of I and CN |

Analysis of Mass Spectrum:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z of approximately 230 (for the most abundant isotopes). Due to the presence of two nitrogen atoms, the nominal molecular weight is an even number, which is consistent with the nitrogen rule.[3][4]

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not give a characteristic isotopic pattern like chlorine or bromine. However, the presence of ¹³C will result in a small M+1 peak.

-

Major Fragmentation Pathways:

-

The C-I bond is relatively weak and prone to cleavage, leading to a significant peak corresponding to the loss of an iodine radical ([M-I]⁺).

-

Loss of the nitrile group ([M-CN]⁺) is another plausible fragmentation pathway.

-

Experimental Protocols for Mass Spectrometry

Depending on the desired information (molecular weight confirmation or fragmentation analysis), different ionization techniques can be employed.

Diagram 3: General Mass Spectrometry Workflow

Caption: A conceptual workflow for mass spectrometric analysis, highlighting two common ionization techniques.

Step-by-Step Methodologies:

-

Electrospray Ionization (ESI-MS) for Molecular Weight Confirmation:

-

Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 230.9414. ESI is a "soft" ionization technique that typically results in minimal fragmentation.[5][6]

-

-

Electron Ionization (EI-MS) for Fragmentation Analysis:

-

Introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.

-

Volatilize the sample by heating the probe in the high vacuum of the ion source.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).

-

Acquire the mass spectrum, which will show the molecular ion and various fragment ions. EI is a "hard" ionization technique that induces significant fragmentation.

-

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic features of 3-Iodopyridine-2-carbonitrile based on predicted data. The provided protocols offer a standardized approach for experimental verification. A thorough analysis combining ¹H NMR, ¹³C NMR, IR, and MS is essential for the unambiguous structural confirmation and purity assessment of this important synthetic building block. Researchers are encouraged to use this guide as a reference for their analytical work and to contribute experimental data to the scientific community to further enrich our understanding of this compound.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ChemWhat. (n.d.). 3-IODOPYRIDINE-2-CARBONITRILE CAS#: 827616-52-4. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link][1]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link][2]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link][5]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link][6]

-

Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link][3]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link][4]

Sources

- 1. scribd.com [scribd.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Iodopyridine-2-carbonitrile (CAS 827616-52-4): Properties, Synthesis, and Applications in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Iodopyridine-2-carbonitrile, also known as 3-iodopicolinonitrile, is a strategically important heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its pyridine core is a common motif in a vast number of pharmaceuticals, and the presence of ortho-positioned iodo and cyano groups offers a unique combination of reactivity. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular complexity. Simultaneously, the nitrile group is a versatile functional handle that can be transformed into various other functionalities, such as amines or carboxylic acids. This guide provides a comprehensive overview of its chemical identity, properties, plausible synthetic routes, reactivity, and critical safety protocols, tailored for professionals in drug discovery and development.

Core Chemical Identifiers

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The key identifiers for 3-Iodopyridine-2-carbonitrile are summarized below.

| Identifier | Value | Source |

| CAS Number | 827616-52-4 | [1][2][3] |

| IUPAC Name | 3-iodopyridine-2-carbonitrile | [4] |

| Synonyms | 2-Cyano-3-iodopyridine, 3-iodopicolinonitrile | [2] |

| Molecular Formula | C₆H₃IN₂ | [3][4] |

| Molecular Weight | 230.01 g/mol | [5] |

| InChI Key | MZZGCCSFZCRVAF-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=C(C#N)N=C1)I | [4] |

Caption: Chemical Structure of 3-Iodopyridine-2-carbonitrile

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for designing experiments, developing formulations, and ensuring safe handling and storage.

| Property | Value | Source |

| Appearance | White to pale cream powder/crystal | [4] |

| Melting Point | 94.5 - 103.5 °C | [4] |

| Boiling Point | 330.7 °C at 760 mmHg (Predicted) | [6] |

| Purity | ≥94.0% (GC) | [4] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [5] |

| Stability | Light sensitive | [7] |

Synthesis and Mechanistic Considerations

The proposed mechanism involves a directed ortho-metalation (DoM) strategy. The cyano group at the C2 position is a moderate directing group. However, the acidity of the proton at C3 is increased, making it susceptible to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting pyridyl anion can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired product.

Caption: Experimental workflow for a Sonogashira cross-coupling reaction.

-

Inert Atmosphere Setup: To a Schlenk flask, add 3-Iodopyridine-2-carbonitrile (1.1 equiv), Pd(PPh₃)₄ (0.15 equiv), and CuI (0.3 equiv). Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Solvent Addition: Add degassed solvent (e.g., a 2:1 mixture of THF and Triethylamine). The solution is degassed again for 5 minutes. Causality: Degassing removes dissolved oxygen. Triethylamine acts as both a solvent and a base to neutralize the HI generated during the catalytic cycle.

-

Substrate Addition: The terminal alkyne (1.0 equiv) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature for 16 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: Comparing the TLC/LC-MS trace to the starting materials confirms the consumption of reactants and formation of a new, more nonpolar product spot.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to isolate the desired coupled product. [8]

Safety, Handling, and Storage

Due to the lack of a specific, comprehensive safety data sheet for 3-Iodopyridine-2-carbonitrile, a conservative approach based on analogous compounds like 3-Iodopyridine and other cyanopyridines is necessary. [9][10][11]The compound should be handled as if it is hazardous.

| Hazard Class | Precautionary Statements & Guidance |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [11][12]Avoid breathing dust. Do not eat, drink, or smoke when using this product. [11] |

| Skin Irritation | Causes skin irritation. [9]Wash skin thoroughly after handling. Wear protective gloves and clothing. [7] |

| Eye Irritation | Causes serious eye irritation. Wear eye/face protection (safety goggles). [7] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. [7][11] |

| Storage | Store locked up in a cool, dry, well-ventilated place. [7][11]Keep container tightly closed and protected from light. [5][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [7] |

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. If there is a risk of dust inhalation, a NIOSH-approved respirator should be used. [7]

Conclusion

3-Iodopyridine-2-carbonitrile is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined reactivity, particularly in transition metal-catalyzed cross-coupling, allows for the systematic and efficient synthesis of novel molecular entities. While its synthesis requires careful handling of organometallic reagents, its utility as a versatile scaffold for exploring chemical space justifies the effort. Adherence to strict safety protocols is essential when handling this and related compounds. As the demand for complex heterocyclic molecules grows, the importance of key building blocks like 3-iodopicolinonitrile will continue to increase.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone: Exploring 3-Cyanopyridine's Impact on Pharmaceuticals. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Anonymous. (n.d.). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). The cyanopyridine moiety as anticancer agents. Retrieved from [Link]

-

2A Biotech. (n.d.). 3-IODOPYRIDINE-2-CARBONITRILE. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-IODOPYRIDINE-2-CARBONITRILE CAS#: 827616-52-4. Retrieved from [Link]

-

Molbase. (n.d.). 3-iodopyridine-2-carbonitrile. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

International Journal of Scientific Study. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. Retrieved from [Link]

-

ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

-

Chemflour. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Retrieved from [Link]

-

National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-IODOPYRIDINE-2-CARBONITRILE, CasNo.827616-52-4 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 4. 2-Cyano-3-iodopyridine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 827616-52-4|3-Iodopicolinonitrile|BLD Pharm [bldpharm.com]

- 6. molbase.com [molbase.com]

- 7. fishersci.com [fishersci.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. aksci.com [aksci.com]

- 12. 3-Fluoro-4-iodopicolinonitrile | 669066-35-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 3-Iodopyridine-2-carbonitrile

Abstract

3-Iodopyridine-2-carbonitrile (CAS 827616-52-4) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique electronic architecture, characterized by an electron-deficient pyridine ring bearing both a potent electron-withdrawing nitrile group and a versatile iodo substituent, endows it with a rich and predictable reactivity profile. This guide provides an in-depth analysis of the core electronic properties and synthetic utility of this molecule. We will explore its strategic application in cornerstone carbon-carbon bond-forming reactions, including Suzuki-Miyaura and Sonogashira couplings, as well as its susceptibility to nucleophilic aromatic substitution. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, mechanistic causality, and the strategic deployment of this valuable synthetic building block.

Introduction to 3-Iodopyridine-2-carbonitrile

The strategic importance of pyridine derivatives in modern drug development is well-established, with this heterocyclic core forming the backbone of numerous therapeutic agents.[1] 3-Iodopyridine-2-carbonitrile emerges as a particularly valuable intermediate, offering three distinct points for chemical modification: the pyridine nitrogen, the nitrile group, and the carbon-iodine bond. The interplay between the inductive and mesomeric effects of the nitrile and iodo groups on the electron-deficient pyridine ring dictates its reactivity, making it a powerful scaffold for constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

The inherent polarity and functional group arrangement in 3-Iodopyridine-2-carbonitrile govern its physical properties and behavior in chemical systems.

| Property | Value | Source |

| CAS Number | 827616-52-4 | [2] |

| Molecular Formula | C₆H₃IN₂ | [2] |

| Molecular Weight | 230.01 g/mol | [2] |

| Melting Point | 98-100 °C | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Canonical SMILES | C1=CC(=C(N=C1)C#N)I | |

| InChI Key | KMFIQUYSWTUCGD-UHFFFAOYSA-N | [4] |

Synthesis Strategies

The efficient synthesis of 3-Iodopyridine-2-carbonitrile is critical for its application. A common and effective strategy involves the directed ortho-metalation and subsequent iodination of a pyridine precursor.

Retrosynthetic Analysis

The most logical disconnection for 3-Iodopyridine-2-carbonitrile is at the C-I bond, leading back to the readily available starting material, 2-cyanopyridine (also known as picolinonitrile). This approach leverages the directing effect of the cyano group and the pyridine nitrogen to achieve regioselective functionalization.

Sources

A Comprehensive Guide to the IUPAC Nomenclature of 3-Iodopyridine-2-carbonitrile and its Derivatives

This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 3-iodopyridine-2-carbonitrile and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions crucial for unambiguous communication in chemical science. We will dissect the rules governing the naming of the core structure and its substituted analogues, ensuring a thorough understanding of the underlying principles of chemical nomenclature.

The Principle of Unambiguous Naming in Drug Discovery

In the realm of medicinal chemistry and drug development, the precise and systematic naming of molecules is paramount. The IUPAC nomenclature system provides a universal language that ensures every distinct chemical structure has a unique and descriptive name, eliminating ambiguity and facilitating global collaboration.[1][2] For complex heterocyclic scaffolds like 3-iodopyridine-2-carbonitrile, which serve as foundational skeletons for a multitude of pharmacologically active agents, a firm grasp of IUPAC naming conventions is indispensable.

Deconstructing the Core Moiety: 3-Iodopyridine-2-carbonitrile

The systematic name "3-iodopyridine-2-carbonitrile" is derived from a hierarchical set of rules that prioritize the principal functional group and the parent heterocycle. Let's dissect the name to understand the logic behind its construction.

The Parent Heterocycle: Pyridine

The foundation of the molecule is a pyridine ring. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom.[3] The IUPAC has retained the trivial name "pyridine" for this fundamental heterocyclic system.[3][4] The numbering of the pyridine ring begins at the nitrogen atom, which is assigned the locant '1', and proceeds clockwise around the ring.[3]

The Principal Functional Group: Carbonitrile

The molecule contains two substituents: an iodo group and a nitrile group. To determine the base name of the compound, we must identify the principal functional group according to IUPAC priority rules.[1][5] The nitrile group (-C≡N) holds a higher priority than the iodo group (-I).[6] Therefore, the nitrile group dictates the suffix of the name.

When a nitrile group is attached to a ring and it is the highest priority functional group, the suffix "-carbonitrile" is appended to the name of the parent ring system.[7][8][9][10] In this case, the parent ring is pyridine.

The Substituent: Iodo Group

The iodo group is treated as a substituent on the pyridine ring. Halogen substituents are denoted by prefixes, with "iodo-" being the prefix for iodine.[11][12][13]

Assembling the Name: Locants and Final Structure

To complete the name, we must indicate the positions of the carbonitrile and iodo groups on the pyridine ring. The numbering of the pyridine ring starts at the nitrogen atom (position 1). The substituents are given the lowest possible locants. In this case, the carbonitrile group is at position 2, and the iodo group is at position 3.

Therefore, the systematic IUPAC name is 3-Iodopyridine-2-carbonitrile .

Naming Derivatives of 3-Iodopyridine-2-carbonitrile

The true utility of this scaffold in drug discovery lies in its potential for derivatization. When additional substituents are introduced to the pyridine ring, the IUPAC nomenclature rules are extended to accommodate these modifications.

Prioritization of Substituents

When multiple substituents are present, they are listed alphabetically as prefixes to the parent name (3-Iodopyridine-2-carbonitrile). The numbering of the pyridine ring is fixed by the parent structure, so the new substituents are assigned locants based on their position on the ring.

Table 1: Common Substituents and their IUPAC Prefixes

| Substituent Group | Prefix |

| -F | fluoro- |

| -Cl | chloro- |

| -Br | bromo- |

| -NO₂ | nitro- |

| -NH₂ | amino- |

| -OH | hydroxy- |

| -CH₃ | methyl- |

| -C₂H₅ | ethyl- |

| -OCH₃ | methoxy- |

Step-by-Step Methodology for Naming Derivatives

-

Identify the Parent Structure: The parent structure remains "pyridine-2-carbonitrile".

-

Identify all Substituents: List all substituents on the pyridine ring, including the iodo group from the core structure.

-

Assign Locants: The numbering of the pyridine ring is fixed, starting from the nitrogen as position 1. Assign the appropriate locant to each substituent.

-

Alphabetize Prefixes: Arrange the substituent prefixes in alphabetical order. Note that prefixes indicating the number of substituents (di, tri, etc.) are not considered for alphabetization.

-

Construct the Final Name: Combine the alphabetized prefixes with their locants, followed by the name of the parent structure, "3-iodopyridine-2-carbonitrile".

Experimental Workflow for Nomenclature Assignment

The following diagram illustrates the logical workflow for assigning the correct IUPAC name to a derivative of 3-iodopyridine-2-carbonitrile.

Caption: A flowchart detailing the systematic process for IUPAC nomenclature of 3-iodopyridine-2-carbonitrile derivatives.

Case Studies: Naming Complex Derivatives

To solidify the understanding of these principles, let's consider a few examples of substituted 3-iodopyridine-2-carbonitrile derivatives.

Example 1: A chloro- and methyl- substituted derivative

-

Structure: A 3-iodopyridine-2-carbonitrile with a chloro group at position 5 and a methyl group at position 6.

-

Parent Structure: pyridine-2-carbonitrile

-

Substituents: -I (iodo), -Cl (chloro), -CH₃ (methyl)

-

Locants: iodo at 3, chloro at 5, methyl at 6

-

Alphabetical Order of Prefixes: chloro, iodo, methyl

-

Final Name: 5-Chloro-3-iodo-6-methylpyridine-2-carbonitrile

Example 2: An amino- and fluoro- substituted derivative

-

Structure: A 3-iodopyridine-2-carbonitrile with an amino group at position 4 and a fluoro group at position 5.

-

Parent Structure: pyridine-2-carbonitrile

-

Substituents: -I (iodo), -NH₂ (amino), -F (fluoro)

-

Locants: iodo at 3, amino at 4, fluoro at 5

-

Alphabetical Order of Prefixes: amino, fluoro, iodo

-

Final Name: 4-Amino-5-fluoro-3-iodopyridine-2-carbonitrile

Table 2: Summary of IUPAC Names for Exemplary Derivatives

| Derivative | Substituents | Locants | Final IUPAC Name |

| 1 | 5-chloro, 6-methyl | 3-iodo, 5-chloro, 6-methyl | 5-Chloro-3-iodo-6-methylpyridine-2-carbonitrile |

| 2 | 4-amino, 5-fluoro | 3-iodo, 4-amino, 5-fluoro | 4-Amino-5-fluoro-3-iodopyridine-2-carbonitrile |

Conclusion

The systematic nomenclature of 3-iodopyridine-2-carbonitrile and its derivatives is governed by a clear and logical set of IUPAC rules. By identifying the parent heterocycle, prioritizing the principal functional group, and alphabetizing all substituents, a unique and unambiguous name can be assigned to any given structure. This guide provides the foundational knowledge and a systematic approach for researchers and scientists to confidently and accurately name these important chemical entities, fostering clarity and precision in scientific communication.

References

-

eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Retrieved from [Link]

-

Chemistry Steps. (2023). Naming Nitriles. Retrieved from [Link]

-

Química Orgánica. (2024). IUPAC Nomenclature Rules for Nitriles. Retrieved from [Link]

-

Quora. (2018). What is the IUPAC name of pyridine?. Retrieved from [Link]

-

IIT JEE Chemistry Short Notes. (2025). IUPAC Nomenclature Functional Group Priority Order. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.1 Naming Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Organic Nomenclature. Retrieved from [Link]

-

YouTube. (2025). How Do You Prioritize Functional Groups In IUPAC?. Retrieved from [Link]

-

MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. Retrieved from [Link]

-

IUPAC. (n.d.). III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. Retrieved from [Link]

-

JoVE. (2025). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. Retrieved from [Link]

-

YouTube. (2025). Which Functional Group Takes Priority For IUPAC Naming?. Retrieved from [Link]

-

IUPAC. (n.d.). FR-2.2 Heterocyclic Components. Retrieved from [Link]

-

ResearchGate. (n.d.). Nomenclature of Heterocyclic Compounds. Retrieved from [Link]

-

SlideShare. (n.d.). Nomenclature of Heterocyclic Compounds.pdf. Retrieved from [Link]

-

Course Content. (n.d.). Nomenclature of Heterocyclic compounds. Retrieved from [Link]

-

University of Calgary Chemistry. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

AdiChemistry. (n.d.). IUPAC nomenclature of organohalogen compounds. Retrieved from [Link]

-

Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. Retrieved from [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

-

American Chemical Society. (2020). Pyridine. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. medlifemastery.com [medlifemastery.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Naming Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. IUPAC Nomenclature Rules for Nitriles | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 9. 20.1 Naming Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 11. Organic Nomenclature [www2.chemistry.msu.edu]

- 12. adichemistry.com [adichemistry.com]

- 13. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

Navigating the Solubility Landscape of 3-Iodopyridine-2-carbonitrile: A Technical Guide for Researchers

Abstract

3-Iodopyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block in the synthesis of novel therapeutic agents and functional materials. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the predicted solubility of 3-iodopyridine-2-carbonitrile based on its molecular structure and the fundamental principles of solute-solvent interactions. In the absence of extensive empirical data in publicly accessible literature, this guide emphasizes predictive methodologies and furnishes detailed experimental protocols for researchers to determine its solubility profile in common organic solvents. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction: The Chemical Persona of 3-Iodopyridine-2-carbonitrile

3-Iodopyridine-2-carbonitrile is a substituted pyridine derivative featuring an iodine atom at the 3-position and a nitrile group at the 2-position. This unique arrangement of functional groups dictates its chemical reactivity, physical properties, and, crucially, its solubility. The pyridine ring, a heterocyclic aromatic system, imparts a degree of polarity. The electron-withdrawing nature of the nitrile group (-C≡N) and the iodine atom significantly influences the electron distribution within the aromatic ring, contributing to its dipole moment and potential for intermolecular interactions.

The solubility of a compound is a critical parameter that governs its utility in a laboratory and industrial setting. It dictates the choice of solvent for chemical reactions, influences the efficiency of purification techniques such as recrystallization, and is a key determinant of bioavailability in pharmaceutical formulations. A thorough grasp of the solubility of 3-iodopyridine-2-carbonitrile is therefore not merely academic but a practical necessity for any researcher working with this molecule.

Predicting Solubility: A Molecular Structure-Based Approach

In the absence of a comprehensive, experimentally determined solubility dataset for 3-iodopyridine-2-carbonitrile, we can predict its behavior in various solvents by analyzing its molecular structure and applying the foundational principle of "like dissolves like".[1] This principle posits that substances with similar polarities are more likely to be soluble in one another.

The key structural features of 3-iodopyridine-2-carbonitrile that influence its solubility are:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can interact with protic solvents. The aromatic system itself can participate in π-π stacking interactions.

-

The Nitrile Group (-C≡N): This is a strongly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor.

-

The Iodine Atom: While iodine is the least electronegative of the common halogens, the carbon-iodine bond still possesses some polarity. The large size of the iodine atom can also influence crystal lattice energy and, consequently, solubility.

Based on these features, we can infer that 3-iodopyridine-2-carbonitrile is a moderately polar molecule. Its solubility will be favored in solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile of 3-iodopyridine-2-carbonitrile in a range of common organic solvents, categorized by their polarity. It is crucial to note that these are predictions and should be confirmed by experimental validation.

| Solvent Class | Common Solvents | Predicted Solubility of 3-Iodopyridine-2-carbonitrile | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High | These solvents have large dipole moments and can effectively solvate the polar nitrile group and the pyridine ring through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the pyridine nitrogen and the nitrile group, in addition to engaging in dipole-dipole interactions. Solubility may decrease with increasing alkyl chain length of the alcohol. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and can dissolve moderately polar compounds. Their ability to solvate 3-iodopyridine-2-carbonitrile will be lower than that of polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor. |

| Aromatic | Toluene, Benzene | Low | While π-π stacking interactions are possible with the pyridine ring, the overall polarity mismatch will likely limit solubility. |

| Nonpolar | Hexane, Cyclohexane | Very Low/Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will result in poor solubility. |

Experimental Determination of Solubility: A Practical Guide

Given the predictive nature of the above analysis, experimental verification is essential. The following sections provide detailed protocols for both qualitative and quantitative determination of solubility.

Materials and Equipment

-

3-Iodopyridine-2-carbonitrile (ensure purity)

-

A selection of organic solvents (analytical grade or higher)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance (readable to at least 0.1 mg)

-

Pasteur pipettes or micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 3-iodopyridine-2-carbonitrile and all solvents used to be aware of specific hazards.[2][3][4][5]

-

Handle 3-iodopyridine-2-carbonitrile with care, as related compounds can be harmful if swallowed, in contact with skin, or inhaled.[6]

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

-

Preparation: Add approximately 10-20 mg of 3-iodopyridine-2-carbonitrile to a small, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

Mixing: After each addition, vortex the mixture for at least 30 seconds to facilitate dissolution.

-

Observation: Observe the mixture against a dark background to see if the solid has dissolved.

-

Heating (Optional): If the solid is not soluble at room temperature, gently heat the mixture in a water bath or on a heating block. Observe for any changes in solubility with increased temperature.

-

Classification: Classify the solubility based on the amount of solvent required to dissolve the solid. A common classification scheme is:

-

Very Soluble: Dissolves in < 1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Slightly Soluble: Dissolves in 3-10 mL of solvent.

-

Insoluble: Does not completely dissolve in > 10 mL of solvent.

-

The following diagram illustrates the workflow for qualitative solubility testing.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Iodopyridine-2-carbonitrile

Abstract

This technical guide provides a detailed examination of the thermal stability and decomposition profile of 3-Iodopyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published data on this specific molecule, this document synthesizes information from analogous compounds and lays out a comprehensive, field-proven methodology for its thermal hazard assessment. This guide is intended for researchers, process chemists, and safety professionals in drug development and manufacturing, offering both foundational knowledge and practical, step-by-step protocols for a thorough evaluation. We will explore the anticipated decomposition pathways, the application of critical analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), and methods for identifying hazardous decomposition products.

Introduction: The Critical Role of Thermal Stability in Drug Development

3-Iodopyridine-2-carbonitrile is a functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and specialized chemicals. The presence of three distinct functional groups—a pyridine ring, a nitrile group, and an iodine substituent—imparts unique reactivity, making it a valuable synthon. However, these same features, particularly the carbon-iodine bond, raise important questions about the compound's thermal stability.

Understanding the thermal behavior of a compound like 3-Iodopyridine-2-carbonitrile is not merely an academic exercise; it is a cornerstone of safe and robust process development. Uncontrolled thermal decomposition can lead to off-spec product, batch failure, and, in the worst case, catastrophic equipment failure and personnel injury. A thorough understanding of a molecule's response to heat is therefore essential for:

-

Safe Handling and Storage: Establishing safe temperature limits for storage and transportation.

-

Process Safety and Hazard Mitigation: Designing manufacturing processes with appropriate temperature controls to prevent runaway reactions.

-

Regulatory Compliance: Providing necessary safety data for regulatory filings.

-

Quality Control: Ensuring the stability of the final product and intermediates.

This guide will provide a framework for a comprehensive assessment of 3-Iodopyridine-2-carbonitrile's thermal properties.

Physicochemical Properties and Known Stability Profile

While specific thermal decomposition data for 3-Iodopyridine-2-carbonitrile is not extensively documented in publicly available literature, we can infer potential stability characteristics from its known properties and those of related compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₃IN₂ | ChemWhat[1] |

| Molecular Weight | 230.01 g/mol | ChemWhat[1] |

| Melting Point | 98-100 °C | ChemWhat[1] |

| Appearance | Light beige crystalline powder | ChemicalBook[2] |

| Sensitivity | Light Sensitive | ChemWhat[1], ChemicalBook[2] |

The notation of "Light Sensitive" is a crucial starting point, suggesting that energy input, in the form of photons, can initiate degradation. This sensitivity often correlates with thermal lability. The primary concern for thermal instability in this molecule is the carbon-iodine bond . Aryl iodides are known to undergo homolytic cleavage at elevated temperatures to form aryl and iodo radicals, which can initiate a cascade of decomposition reactions.

In contrast, the pyridine-carbonitrile core is generally quite stable. For instance, some pyridine-3,5-dicarbonitrile derivatives exhibit high thermal stability, with 5% weight loss temperatures (Td) ranging from 433 to 493 °C.[3] This suggests that the initial decomposition of 3-Iodopyridine-2-carbonitrile is likely to be dictated by the C-I bond, which is significantly weaker than the C-H, C-C, and C-N bonds within the aromatic ring.

Proposed Thermal Decomposition Pathway

A logical decomposition pathway for 3-Iodopyridine-2-carbonitrile, initiated by thermal energy, would likely proceed through a radical mechanism.

Caption: Proposed radical decomposition pathway for 3-Iodopyridine-2-carbonitrile.

The key steps in this proposed pathway are:

-

Initiation: The process begins with the homolytic cleavage of the weakest bond, the C-I bond, to generate a 2-cyano-3-pyridyl radical and an iodine radical. This is likely the rate-determining step.

-

Propagation/Termination: These highly reactive radicals can then undergo a variety of subsequent reactions, including:

-

Hydrogen abstraction: The pyridyl radical can abstract a hydrogen atom from another molecule (e.g., solvent, another molecule of the starting material) to form pyridine-2-carbonitrile.

-

Dimerization: Two pyridyl radicals can combine to form bipyridyl derivatives. Iodine radicals will readily combine to form molecular iodine (I₂).

-

Polymerization: The radical species can initiate polymerization, leading to the formation of complex, high-molecular-weight tars.

-

Further Fragmentation: At higher temperatures, the pyridine ring itself may fragment, though this is expected to occur at a much higher energy threshold.

-

The liberation of iodine vapor and potentially hydrogen iodide (if a source of hydrogen is available) are significant safety concerns due to their corrosive and toxic nature.

Experimental Workflow for Thermal Stability Assessment

A multi-tiered approach is essential for a comprehensive thermal hazard assessment. This involves screening with TGA and DSC, followed by more detailed analysis using techniques like ARC and off-gas analysis.

Caption: A tiered experimental workflow for assessing thermal stability.

Step-by-Step Experimental Protocols

Objective: To determine the temperature at which the material begins to lose mass due to decomposition or evaporation, and the total mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Iodopyridine-2-carbonitrile into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-